Chloromonilicin

Description

Significance of Fungal Metabolites in Chemical Ecology and Natural Product Discovery

Fungi are a prolific source of secondary metabolites, a diverse array of chemical compounds not essential for their basic growth but crucial for their survival and interaction within their ecological niches. mdpi.comrsc.orgrsc.org These metabolites play a significant role in the chemical ecology of fungi, mediating interactions with other organisms such as plants, bacteria, and other fungi. mdpi.comrsc.orgrsc.org They can act as defense mechanisms, signaling molecules, or agents for competition. mdpi.comrsc.org The vast chemical diversity of these fungal natural products has made them a cornerstone of natural product discovery, yielding numerous compounds with important applications in medicine and agriculture. frontiersin.orgbohrium.comdrugdiscoverynews.comresearchgate.netfrontiersin.org

The exploration of fungal secondary metabolites has led to the discovery of life-saving drugs, including antibiotics like penicillin and cholesterol-lowering statins. drugdiscoverynews.com Fungi possess the genetic capacity to produce a vast number of natural products, many of which remain undiscovered as the genes responsible for their production are often "silent" under standard laboratory conditions. frontiersin.orgdrugdiscoverynews.com This untapped reservoir of chemical diversity continues to drive research in the field, with the potential to uncover novel compounds with unique biological activities. frontiersin.orgdrugdiscoverynews.com The study of these metabolites is not only crucial for identifying new therapeutic agents but also for understanding the intricate chemical communication and warfare that occurs in microbial communities. mdpi.comdrugdiscoverynews.com

Overview of Chloromonilicin as a Bioactive Fungal Metabolite

Chloromonilicin is a bioactive secondary metabolite produced by certain species of fungi. nih.govnih.gov It is classified as an organic heterotricyclic compound. nih.gov This compound has garnered attention in the scientific community due to its notable antimicrobial properties. nih.govresearchgate.netnih.govresearchgate.net Research has demonstrated its activity against various bacteria and fungi, highlighting its potential as a lead compound for the development of new antimicrobial agents. nih.govresearchgate.netnih.gov

Initial Discovery and Classification within Natural Products Research

Chloromonilicin was first isolated from the cherry rot fungus Monilinia fructicola. mdpi.comasm.org Subsequently, it was also isolated from Alternaria sonchi, a fungus investigated as a potential mycoherbicide for the control of the weed Sonchus arvensis. nih.govresearchgate.net The identification and structural elucidation of Chloromonilicin were achieved through spectroscopic methods, including one-dimensional and two-dimensional nuclear magnetic resonance (NMR) and high-resolution electrospray ionization mass spectrometry (ESI-MS). nih.govresearchgate.net Its absolute configuration was confirmed by single X-ray analysis and electronic circular dichroism calculations. nih.govresearchgate.net

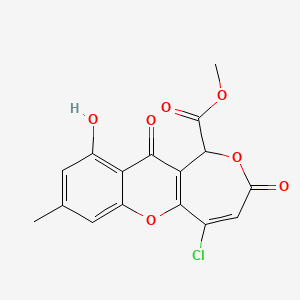

Chemically, Chloromonilicin is an organic heterotricyclic compound, specifically an organochlorine compound, an epsilon-lactone, and a methyl ester. nih.gov Its systematic IUPAC name is methyl (1S)-5-chloro-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate. nih.gov

Detailed Research Findings

Table 1: Key Research Findings on Chloromonilicin

| Research Aspect | Key Findings | Fungal Source(s) | References |

| Initial Discovery | First isolated as a new antifungal metabolite. | Monilinia fructicola | mdpi.comasm.org |

| Independent Isolation | Isolated from a mycoherbicide proposed for weed control. | Alternaria sonchi | nih.govresearchgate.net |

| Structural Elucidation | Structure determined by spectroscopic data (NMR, ESI-MS) and confirmed by X-ray analysis. | Alternaria sonchi | nih.govresearchgate.net |

| Chemical Classification | An organic heterotricyclic compound, organochlorine, epsilon-lactone, and methyl ester. | Monilinia fructicola, Alternaria sonchi | nih.gov |

| Bioactivity | Exhibits strong antimicrobial activity against bacteria and fungi. Inhibited conidial germination of several plant pathogens. | Alternaria sonchi | nih.govresearchgate.netnih.govresearchgate.netnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C16H11ClO7 |

|---|---|

Molecular Weight |

350.7 g/mol |

IUPAC Name |

methyl 5-chloro-10-hydroxy-8-methyl-3,11-dioxo-1H-oxepino[4,3-b]chromene-1-carboxylate |

InChI |

InChI=1S/C16H11ClO7/c1-6-3-8(18)11-9(4-6)23-14-7(17)5-10(19)24-15(16(21)22-2)12(14)13(11)20/h3-5,15,18H,1-2H3 |

InChI Key |

XEADRORPHLTLNQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Cl)C(=O)OC)O |

Canonical SMILES |

CC1=CC(=C2C(=C1)OC3=C(C2=O)C(OC(=O)C=C3Cl)C(=O)OC)O |

Synonyms |

chloromonilicin |

Origin of Product |

United States |

Origin and Producers of Chloromonilicin

Primary Fungal Isolates and Associated Contexts of Discovery

The discovery and isolation of Chloromonilicin are linked to several key fungal species, each studied within specific phytopathological or biocontrol contexts.

Monilinia fructicola

Chloromonilicin was first identified as a new antifungal metabolite produced by the fungus Monilinia fructicola. npatlas.orgnih.gov This fungus is a significant pathogen responsible for brown rot in stone fruits, causing considerable economic losses worldwide. researchgate.netnih.gov The investigation of an atypical M. fructicola strain, TW5-4, which exhibited strong antimicrobial properties, led to the isolation of Chloromonilicin as the principal active compound. researchgate.netapsnet.org This particular strain was noted for its sparse growth, reduced virulence, and high melanin (B1238610) content compared to wild-type strains. researchgate.netapsnet.org The identification was confirmed through methods including linear ion trap mass spectrometry, high-resolution electrospray ionization mass spectrometry (HRESIMS), and proton nuclear magnetic resonance (1H NMR) analyses. researchgate.netapsnet.org

Alternaria sonchi

Chloromonilicin has also been isolated from Alternaria sonchi, a fungus recognized as a potential mycoherbicide for controlling the perennial weed Sonchus arvensis (perennial sowthistle). researchgate.netnih.gov In this context, the study of metabolites from A. sonchi was aimed at identifying compounds with biological activity. researchgate.net During this research, Chloromonilicin was isolated and identified using spectroscopic data and its structure was confirmed by single X-ray analysis, which also established its absolute configuration. researchgate.net It was found alongside other metabolites, including alternethanoxins. researchgate.net

Bipolaris sorokiniana

The cosmopolitan fungus Bipolaris sorokiniana is another known producer of Chloromonilicin. researchgate.net This fungus is a formidable plant pathogen, causing diseases such as spot blotch in wheat and other cereals. frontiersin.org Analysis of metabolites from various geographically distinct isolates of B. sorokiniana revealed the presence of numerous bioactive compounds, including Chloromonilicin. researchgate.net The production of such a wide array of secondary metabolites is thought to contribute to the fungus's success as a competitor in diverse ecological niches and its role as a contaminant of grain. researchgate.net

Diversity of Chloromonilicin Production Across Fungal Genera

While initially discovered in Monilinia, the production of Chloromonilicin is not confined to a single genus. The compound has been identified in fungi from at least three distinct genera, highlighting a degree of taxonomic diversity among its producers.

| Fungal Genus | Species | Common Association |

| Monilinia | M. fructicola | Pathogen causing brown rot of stone fruits. researchgate.netnih.gov |

| Alternaria | A. sonchi | Mycoherbicide for perennial sowthistle. researchgate.netnih.gov |

| Bipolaris | B. sorokiniana | Pathogen causing spot blotch of wheat. researchgate.netfrontiersin.org |

The presence of Chloromonilicin in these varied genera—Monilinia, Alternaria, and Bipolaris—all within the phylum Ascomycota, suggests potential horizontal gene transfer events or a shared ancestral biosynthetic pathway for this metabolite. npatlas.org These fungi, while taxonomically different, often occupy similar ecological niches as plant pathogens or saprophytes. researchgate.netfrontiersin.orgiarc.fr

Environmental and Ecological Factors Influencing Production in vitro and in situ

The synthesis of secondary metabolites like Chloromonilicin by fungi is significantly influenced by a range of environmental and ecological cues. mdpi.com These factors can dictate the initiation and volume of production both in the fungus's natural habitat (in situ) and under controlled laboratory conditions (in vitro).

For plant-associated fungi such as Monilinia, Alternaria, and Bipolaris, factors like temperature, humidity, light, and nutrient availability are critical. researchgate.netnih.govmdpi.com Light, for instance, is a known signal for ecophysiological responses in fungi and can alter colony morphology and the biosynthesis of pigments and other secondary metabolites. researchgate.net In Monilinia species, environmental conditions directly influence their capacity to infect host fruits. nih.gov The production of metabolites is a key strategy for fungi to tolerate environmental stresses such as osmotic stress, UV radiation, and temperature fluctuations. researchgate.netnih.gov

Fermentation Methods and Metabolite Profiles

Solid-state fermentation of A. sonchi on a millet substrate was found to be preferable for producing Chloromonilicin, yielding approximately 70 mg/kg. researchgate.net This method also favored the production of other compounds like alternethanoxin A and 4-chloropinselin (B593481). researchgate.net In contrast, using pearl barley as the solid substrate was optimal for producing different metabolites, such as alternethanoxin B. researchgate.net

The following table summarizes the influence of the fermentation substrate on the yield of selected metabolites from A. sonchi.

| Fermentation Substrate | Target Metabolite | Yield (mg/kg) |

| Millet | Chloromonilicin | ~70 researchgate.net |

| Millet | Alternethanoxin A | ~460 researchgate.net |

| Millet | 4-chloropinselin | ~2760 researchgate.net |

| Pearl Barley | Alternethanoxin B | ~215 researchgate.net |

| Pearl Barley | Alternethanoxin D | ~29 researchgate.net |

Analysis of the extracts from these different fermentation cultures is typically performed using techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry (MS), which allow for the detailed characterization of the metabolite profile. researchgate.netresearchgate.netd-nb.info These profiles can be quite complex, with A. sonchi extracts containing not only Chloromonilicin but also compounds like chloromonilinic acids, alternariol, and emodin. researchgate.netresearchgate.net The choice of extraction solvent (e.g., hexane, ethyl acetate) further influences the composition of the final extract. researchgate.netresearchgate.net

Chloromonilicin is a naturally occurring chemical compound produced by certain species of fungi. It was first identified in the fungus Monilinia fructicola, a pathogen known for causing brown rot in stone fruits. npatlas.orgoup.comscispace.com Subsequent research has also identified other fungal species as producers of this compound.

The primary producers of Chloromonilicin are:

Monilinia species: Several species within the Monilinia genus, which are plant pathogens responsible for brown rot, are known to produce Chloromonilicin. researchgate.netnih.gov This includes Monilinia fructicola, the species from which the compound was originally isolated, as well as Monilinia laxa. npatlas.orgresearchgate.netmdpi.com The biosynthesis of Chloromonilicin in M. fructicola involves a type I polyketide synthase gene cluster. uniba.it An atypical strain of M. fructicola, designated TW5-4, has been noted for its significant production of this antifungal polyketide. apsnet.orgnih.govnchu.edu.tw

Alternaria sonchi: This fungus, which has been investigated as a potential mycoherbicide for controlling the perennial sow thistle (Sonchus arvensis), is another notable producer of Chloromonilicin. researchgate.netresearchgate.netnih.gov The compound was isolated from this species along with other metabolites. researchgate.netnih.gov

Substrate Influence on Chloromonilicin Accumulation

The production and accumulation of Chloromonilicin by fungi are significantly influenced by the growth substrate and culture conditions. Research has shown that both the type of fermentation and the composition of the growth medium can alter the profile of metabolites produced.

For instance, the cultivation method for Alternaria sonchi has a marked effect on its metabolic output. researchgate.net Solid-state fermentation (SSF) of A. sonchi on a rice substrate has been shown to influence the accumulation of compounds structurally related to Chloromonilicin, such as Chloromonilinic acids B and C. researchgate.net

The table below summarizes research findings on the influence of different fermentation substrates on the accumulation of metabolites by Alternaria sonchi S-102.

Table 1: Influence of Fermentation Substrate on Metabolite Accumulation by Alternaria sonchi

| Fermentation Method | Substrate | Key Metabolites Identified | Reference |

|---|---|---|---|

| Solid-State Fermentation | Rice | Chloromonilinic acid B, Chloromonilinic acid C, 4-chloropinselin, Alternariol, Emodin | researchgate.net |

Furthermore, interactions with other microorganisms can stimulate the production of Chloromonilicin. A study on Monilinia fructicola revealed that co-culturing the fungus with Penicillium expansum led to a significant increase in the production of Chloromonilicin and its precursors, including 4-chloropinselin and the chloromonilinic acids, compared to when M. fructicola was grown in a monoculture. uniba.it This suggests that interspecies competition can act as a trigger for the biosynthesis of this compound. The presence of Chloromonilicin precursors, such as pinselin (B1237463) and moniliphenone (B34901), was also found to be more abundant in naturally infected apples (black apples), indicating that the substrate and microbial interactions are highly influential on the secondary metabolome. nih.gov

Biosynthesis of Chloromonilicin

Elucidation of Biosynthetic Precursors

The identification of intermediates has been central to understanding the formation of chloromonilicin. Through isolation studies and the use of labeled compounds, researchers have established a clear biosynthetic route.

Moniliphenone (B34901), a benzophenone-type molecule, has been conclusively identified as a key early-stage intermediate in the chloromonilicin biosynthetic pathway. tandfonline.combioaustralis.com It was first isolated from cultures of Monilinia fructicola that were also producing bromomonilicin, a bromine-containing analog of chloromonilicin. tandfonline.com Subsequent studies confirmed its presence in chloromonilicin-producing cultures of the same fungus. tandfonline.comresearchgate.net

The essential role of moniliphenone was definitively established through feeding experiments using synthetic, deuterium-labeled moniliphenone. tandfonline.com When introduced to M. fructicola cultures, the labeled moniliphenone was efficiently incorporated into both chloromonilicin and its immediate xanthone (B1684191) precursor, 4-chloropinselin (B593481). tandfonline.comjst.go.jp This incorporation was verified using IH-NMR spectrometry, which confirmed that the deuterium (B1214612) label was retained in the final products. tandfonline.com These findings demonstrate that moniliphenone serves as a foundational building block that undergoes further modification to form the xanthone core of the subsequent intermediates. tandfonline.comacs.org

4-Chloropinselin, a chlorinated xanthone, is a significant metabolite isolated alongside chloromonilicin from the culture broth of M. fructicola. tandfonline.com Its structural similarity to chloromonilicin strongly suggested it was a late-stage precursor. jst.go.jp This hypothesis was confirmed by biosynthetic studies, including the successful incorporation of labeled moniliphenone into 4-chloropinselin. tandfonline.com

Further evidence for its role as a direct precursor comes from studies on the biosynthesis of the analogous compound, bromomonilicin, where 4-bromopinselin was shown to be converted into bromomonilicin. jst.go.jp The transformation of 4-chloropinselin to chloromonilicin involves an oxidative expansion of the phenolic ring, a reaction described as a Baeyer-Villiger type oxidation, to form the distinctive β-chloro-α,β,γ,δ-unsaturated seven-membered lactone ring of chloromonilicin. jst.go.jp

| Metabolite Analyzed | Deuterium Content (%) | Incorporation Ratio (%) |

|---|---|---|

| Chloromonilicin (I') | 20 | 32 |

| 4-Chloropinselin (II') | 15 | 13 |

Data derived from biosynthetic studies using deuterium-labeled precursors. tandfonline.com

Moniliphenone as a Key Intermediate

Proposed Biosynthetic Pathway Intermediates and Transformations

For moniliphenone to be converted into 4-chloropinselin, one or more hydroxylation steps are required to modify the phenolic nucleus. tandfonline.com This oxidative reaction introduces hydroxyl groups onto the aromatic rings, which are essential for the subsequent ring closure to form the xanthone structure. The enzymes responsible for these modifications are likely monooxygenases or dioxygenases. mdpi.com Analysis of the M. fructicola genome has revealed a biosynthetic gene cluster (BGC-10) believed to be responsible for chloromonilicin production, which contains several genes predicted to encode for oxidoreduction-related enzymes. uniba.it These enzymes are the probable catalysts for the necessary hydroxylation events in the pathway. The precise timing and order of these hydroxylations in relation to other steps like chlorination are still an area of active investigation. tandfonline.com

A defining feature of chloromonilicin is the presence of a chlorine atom, which is incorporated during the biosynthesis. The chlorination step likely occurs on an intermediate prior to the formation of 4-chloropinselin. nih.gov The isolation of 5-chloromoniliphenone from the fungus Alternaria sonchi, which also produces chloromonilicin, suggests that chlorination may occur on the moniliphenone scaffold itself. nih.gov The putative chloromonilicin biosynthetic gene cluster in M. fructicola contains a gene for a flavin-dependent halogenase. uniba.it These enzymes are known to catalyze the electrophilic chlorination of electron-rich aromatic substrates, providing a clear genetic basis for the incorporation of chlorine into the molecule. uniba.it

The formation of the central tricyclic xanthone core is a critical step in the pathway. This transformation involves an intramolecular cyclization of a benzophenone (B1666685) intermediate, such as a hydroxylated and chlorinated derivative of moniliphenone, to create the dibenzo-γ-pyrone scaffold of 4-chloropinselin. tandfonline.comnih.gov This type of reaction is typically an oxidative phenol (B47542) coupling. nih.gov In fungi, the xanthone core is generally derived entirely from a polyketide precursor, which is consistent with the proposed pathway where the benzophenone intermediate (moniliphenone) is itself derived from a polyketide precursor, chrysophanol. jst.go.jpnih.gov The cyclization creates the stable, aromatic xanthone ring system that is then further modified to yield chloromonilicin. tandfonline.com

Seven-membered Lactone Ring Formation via Oxidative Ring Expansion

A key structural feature of chloromonilicin is its β-chloro-α,β,γ,δ-unsaturated seven-membered lactone ring. jst.go.jp The formation of this lactone is proposed to occur through a Baeyer-Villiger type oxidation of a phenolic precursor. jst.go.jp This type of reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, which can lead to the expansion of a cyclic ketone into a lactone. uniprot.orgrsc.org

In the biosynthesis of chloromonilicin, it is suggested that a precursor xanthone, 4-chloropinselin, undergoes this oxidative cleavage. jst.go.jp The proposed biosynthetic sequence starts from chrysophanol, which is converted to moniliphenone, then to 4-chloropinselin, and finally to chloromonilicin. jst.go.jp The Baeyer-Villiger oxidation of the xanthone precursor would lead to the characteristic seven-membered lactone ring. jst.go.jpmdpi.com While the general mechanism has been proposed, the specific enzyme catalyzing this ring expansion in the chloromonilicin pathway has not been definitively identified. However, Baeyer-Villiger monooxygenases are known to be involved in the biosynthesis of other complex natural products. rsc.orgnih.govmdpi.com

Genetic Basis of Chloromonilicin Biosynthesis

The production of chloromonilicin is rooted in the genetic makeup of Monilinia fructicola, specifically within a dedicated biosynthetic gene cluster (BGC).

Polyketide Synthase (PKS) Gene Clusters Identification

Research has identified a putative type I polyketide synthase gene cluster, designated BGC-10, in Monilinia fructicola that is likely responsible for chloromonilicin biosynthesis. uniba.it This gene cluster spans approximately 55 kilobases and contains twenty-four genes. uniba.it The core of this cluster is a polyketide synthase gene, pks1. uniba.it Fungal polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs), which iteratively condense simple acyl-CoA units to build the polyketide backbone. apsnet.orgacs.org The organization of biosynthetic genes into clusters is a common feature in fungi and facilitates the coordinated expression of all the enzymes required for the synthesis of a particular secondary metabolite. nih.govrasmusfrandsen.dk

Role of Specific PKS Genes in the Pathway

The central enzyme in the biosynthesis of chloromonilicin is a Type I polyketide synthase, encoded by the pks1 gene within the BGC-10 cluster. uniba.itapsnet.org Functional analysis through targeted gene disruption of pks1 has been performed to confirm its role. uniba.it While M. fructicola possesses a family of at least ten PKS genes, studies have indicated that the expression of many of these other PKS genes does not show a strong correlation with chloromonilicin production. nih.govapsnet.orgresearchgate.net This suggests that pks1 is the primary PKS dedicated to the chloromonilicin pathway.

Gene Expression Analysis in Producer Organisms

Analysis of gene expression in Monilinia fructicola has provided some insights into the regulation of chloromonilicin biosynthesis. Interestingly, studies have found no strong correlation between the transcript levels of the various PKS gene family members and the production of chloromonilicin in culture. nih.govapsnet.orgresearchgate.net This suggests that the regulation of chloromonilicin biosynthesis may be complex, potentially involving post-transcriptional modifications or the expression of other regulatory genes within the BGC-10 cluster. For example, metabolomic analysis has shown that the production of chloromonilicin and its putative precursors is significantly increased when M. fructicola is co-cultured with Penicillium expansum, indicating that environmental cues and interspecies interactions can play a role in activating the biosynthetic pathway. uniba.it

Identification of Halogenase Enzymes and Their Involvement

The chlorination of the polyketide backbone is a critical step in the biosynthesis of chloromonilicin. The BGC-10 gene cluster contains a gene encoding a putative flavin-dependent halogenase. uniba.it This class of enzymes is responsible for the incorporation of halogen atoms into a wide variety of natural products. nih.govmdpi.com The halogenase within the BGC-10 cluster is presumed to catalyze the chlorination of the xanthone precursor, leading to the formation of 4-chloropinselin, a key intermediate in the pathway. jst.go.jp The presence of this halogenase gene within the cluster further strengthens the evidence for BGC-10's role in producing the chlorinated compound, chloromonilicin. uniba.it

Catabolic Pathways of Chloromonilicin

Information regarding the specific catabolic pathways responsible for the degradation of chloromonilicin in Monilinia fructicola or other organisms is not extensively documented in the current scientific literature. One study refers to a "biodegradation route" of chloromonilicin in M. fructicola but does not provide specific details of the enzymes or pathways involved. mdpi.com Fungi possess diverse metabolic capabilities and can degrade a wide range of complex organic molecules, including polyketides, often through the action of oxidative enzymes. rsc.org However, the specific steps and genetic basis for chloromonilicin catabolism remain an area for future research.

Identification of Catabolites: Chloromonilinic Acids A and B

Investigations into the metabolism of chloromonilicin by its producer, Monilinia fructicola, have resulted in the isolation and characterization of two primary degradation products: chloromonilinic acid A and chloromonilinic acid B. asm.org These compounds are found in the culture broth of the fungus, indicating they are natural catabolites of chloromonilicin.

The structural elucidation of these catabolites was achieved through detailed spectroscopic analysis. The molecular formulas and exact masses were determined using high-resolution mass spectrometry, while their structural frameworks were pieced together using nuclear magnetic resonance (NMR) spectroscopy. Both chloromonilinic acids are derivatives of the parent compound where the succinic anhydride (B1165640) ring has been opened.

Table 1: Chemical and Spectroscopic Data of Chloromonilicin Catabolites

| Compound Name | Molecular Formula | Chemical Class | Reported in |

| Chloromonilinic Acid A | C₁₆H₁₃ClO₇ | Xanthone | Monilinia fructicola asm.org |

| Chloromonilinic Acid B | C₁₆H₁₃ClO₇ | Chromone (B188151) nih.gov | Monilinia fructicola asm.orgnih.gov |

This table summarizes key information for the identified catabolites of chloromonilicin.

Mechanisms of Chloromonilicin Degradation by Producer Organisms

The degradation of chloromonilicin by the producing organism, Monilinia fructicola, is a biologically significant process that is believed to be a form of self-regulation or detoxification. The primary mechanism underlying this degradation is the enzymatic hydrolysis of the succinic anhydride ring of the chloromonilicin molecule. researchgate.net

This reaction is catalyzed by specific hydrolytic enzymes, likely esterases, produced by the fungus. The process involves the addition of a water molecule across one of the anhydride's carbonyl groups, leading to the cleavage of the ring and the formation of a dicarboxylic acid. This enzymatic action results in the production of the diastereomeric chloromonilinic acids A and B. While non-enzymatic hydrolysis can also occur, the enzymatic process is significantly more efficient under physiological conditions. The pH of the surrounding medium can influence the rate of this degradation, with enzymatic activity generally being favored in neutral to slightly alkaline environments. mdpi.com This ability to break down its own secondary metabolite may provide M. fructicola with a means to control the levels of the bioactive chloromonilicin in its immediate environment.

Biological Activities and Mechanistic Studies Excluding Human Clinical Data

Broad-Spectrum Antimicrobial Activity

Chloromonilicin demonstrates potent activity against a wide array of microbes, including bacteria, yeasts, and pathogenic fungi. nih.govuniba.it Studies have reported its antimicrobial properties with Minimum Inhibitory Concentrations (MIC) in the range of 0.5 to 5 µg per disc. nih.govnih.gov

Chloromonilicin exhibits strong antibacterial effects against both Gram-positive and Gram-negative model organisms. Research has shown a significant inhibitory action against Bacillus subtilis, Escherichia coli, and Pseudomonas fluorescens, with a reported Minimum Inhibitory Concentration (MIC) of less than 0.5 µg per disk for all three. nih.gov

Table 1: Antibacterial Efficacy of Chloromonilicin

| Model Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Bacillus subtilis | Positive | < 0.5 µ g/disk nih.gov |

| Escherichia coli | Negative | < 0.5 µ g/disk nih.gov |

The compound's antifungal spectrum includes activity against yeast. When tested against Candida tropicalis, Chloromonilicin showed efficacy with a Minimum Inhibitory Concentration (MIC) of approximately 1 µg per disk. nih.gov

Chloromonilicin is a potent inhibitor of several plant pathogenic fungi, interfering with key stages of their life cycle, such as the germination of conidia. nih.govnih.gov

The compound effectively halts the germination of conidia for several widely distributed plant pathogens. Studies have demonstrated that Chloromonilicin inhibits conidial germination of Fusarium culmorum, Bipolaris sorokiniana, and Colletotrichum gloeosporioides. nih.gov The inhibitory concentrations have been reported to be as low as less than 1 µg/mL, with other studies noting a range of 1-10 µg/mL. nih.govnih.gov

Table 2: Inhibition of Conidial Germination by Chloromonilicin

| Phytopathogen | Disease Caused | Inhibitory Concentration |

|---|---|---|

| Fusarium culmorum | Seedling blight, foot rot | < 1 µg/mL nih.gov |

| Bipolaris sorokiniana | Spot blotch, root rot | < 1 µg/mL nih.gov |

Chloromonilicin's broad-spectrum antifungal activity includes the inhibition of mycelial growth. researchgate.net While specific EC50 values for mycelial growth inhibition are not detailed in the reviewed literature, its general antifungal efficacy at concentrations of 10 µg/mL suggests a strong inhibitory effect on the vegetative growth of susceptible fungi. researchgate.net

Antifungal Efficacy Against Phytopathogens

Inhibition of Conidial Germination (Fusarium culmorum, Bipolaris sorokiniana, Colletotrichum gloeosporioides)

Role as a Growth Self-Inhibitor in Producer Fungi

A noteworthy biological role of Chloromonilicin is its function as a growth self-inhibitor in the fungi that synthesize it. The compound was identified as a novel antifungal substance from the cherry brown rot fungus, Monilinia fructicola, where it was found to inhibit the growth of its own producer. jst.go.jp This self-inhibitory activity is a fascinating aspect of its biological profile. oup.com The production of Chloromonilicin has been linked to a polyketide synthase (PKS) gene family within Monilinia fructicola. apsnet.org Research into the biosynthetic gene cluster for Chloromonilicin in M. fructicola further supports its role as a significant secondary metabolite. uniba.it

Assessment of Phytotoxic Activity (in Non-Host Contexts if applicable)

The potential for a fungal metabolite to cause damage to plant tissues, known as phytotoxicity, is a critical aspect of its biological profile. This is often assessed to understand its role in plant-fungus interactions or its potential as a bioherbicide.

Leaf-disc puncture bioassays are a standard method for evaluating the phytotoxic potential of chemical compounds. In this assay, a solution of the compound is applied to a small, punctured wound on a leaf disc, and the resulting tissue damage (necrosis) is measured.

Multiple studies have evaluated chloromonilicin using this method on various plant species. Research involving its isolation from Alternaria sonchi reported that chloromonilicin displayed no phytotoxic activity in leaf-disc puncture bioassays. nih.govscispace.com Another comprehensive study that tested a series of 13 compounds from A. sonchi culture also found that chloromonilicin, along with several other isolated xanthones, showed no activity when tested on leaf segments of perennial sowthistle (Sonchus arvensis) and couch grass (Elytrigia repens). mdpi.comnih.gov While some related compounds in the same study caused minor necrotic lesions, chloromonilicin was notable for its lack of effect on the plant tissues. mdpi.comresearchgate.net

Table 1: Phytotoxicity of Chloromonilicin and Related Compounds from Alternaria sonchi in Leaf-Disc Bioassay

This table summarizes the phytotoxic effects observed for compounds isolated from A. sonchi when applied at a concentration of 2 mg/mL to punctured leaf segments.

| Compound | Compound Type | Phytotoxic Activity on S. arvensis & E. repens (Necrotic Lesion Size) | Reference |

|---|---|---|---|

| Chloromonilicin | Xanthone (B1684191) | No Activity | mdpi.com |

| 5-chloromoniliphenone | Benzophenone (B1666685) | 1-2.5 mm | mdpi.com |

| Moniliphenone (B34901) | Benzophenone | 1-2.5 mm | mdpi.com |

| Pinselin (B1237463) | Xanthone | No Activity | mdpi.com |

Proposed Cellular and Biochemical Mechanisms of Action

While its effects are observable, the precise biochemical pathways chloromonilicin disrupts are still under investigation. Its potent antimicrobial activity suggests interference with fundamental cellular processes essential for microbial survival.

The specific molecular targets of chloromonilicin have not been definitively identified in the available scientific literature. However, its biological activities provide clues to its mechanism of action. The compound exhibits strong, broad-spectrum antimicrobial activity against various bacteria and fungi. mdpi.com For instance, it has been shown to be effective against four bacterial species and a yeast fungus at concentrations of 0.5–1 μg per disc. nih.gov

Furthermore, chloromonilicin inhibits the conidial germination of several plant pathogenic fungi at concentrations between 1-10 μg/mL. nih.gov This suggests that it may perturb pathways essential for fungal spore viability and development. One of its notable properties is its ability to inhibit the growth of the fungus that produces it, Monilinia fructicola, indicating a role in self-regulation or autoinhibition within fungal colonies. mdpi.com While the exact mechanism—be it enzyme inhibition, disruption of membrane integrity, or interference with genetic processes—remains to be elucidated, its efficacy at low concentrations points to a specific and potent mode of action rather than a general, non-specific toxic effect. Studies into the polyketide synthase (PKS) genes related to its production in M. fructicola did not find a strong correlation with the expression of any single PKS gene, indicating a complex regulatory network behind its biosynthesis. researchgate.net

Xanthones are a class of heterocyclic compounds known for a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibitory effects. mdpi.com When compared to other metabolites isolated from the same fungal source, chloromonilicin stands out for its potent antimicrobial properties.

In a comparative study of compounds from A. sonchi, chloromonilicin demonstrated the highest antimicrobial activity. researchgate.net It was highly effective against Bacillus subtilis and Escherichia coli with a Minimum Inhibitory Concentration (MIC) of less than 0.5 µ g/disc , and against Candida tropicalis with an MIC of 1.0 µ g/disc . researchgate.net This potency was significantly greater than that of other isolated compounds, such as 5-chloromoniliphenone and various chromone (B188151) derivatives, which required higher concentrations (10-100 µ g/disc ) to inhibit microbial growth. mdpi.comresearchgate.net

Unlike some other bioactive xanthones that exhibit phytotoxicity, chloromonilicin appears to be selective in its activity, primarily targeting microorganisms. nih.govmdpi.com Its biosynthetic precursors, moniliphenone and pinselin, were also isolated alongside it but did not show the same level of antimicrobial potency. nih.gov This comparison highlights that the specific structural features of chloromonilicin, particularly its chlorinated γ-lactone moiety, are likely crucial for its distinct and powerful antimicrobial function.

Table 2: Comparative Antimicrobial Activity of Chloromonilicin and Other Metabolites from A. sonchi

This table presents the Minimum Inhibitory Concentration (MIC) values for selected compounds against representative microorganisms.

| Compound | Compound Type | MIC against B. subtilis (µg/disc) | MIC against E. coli (µg/disc) | MIC against C. tropicalis (µg/disc) | Reference |

|---|---|---|---|---|---|

| Chloromonilicin | Xanthone | < 0.5 | < 0.5 | 1.0 | researchgate.net |

| Methyl 3,8-dihydroxy-6-methyl-4-chloro-9-oxo-9H-xanthene-1-carboxylate | Xanthone | 10 | 50 | 10 | researchgate.net |

| 5-chloromoniliphenone | Benzophenone | 50 | > 100 | 10 | researchgate.net |

| Moniliphenone | Benzophenone | 10 | 50 | > 100 | researchgate.net |

Structure Activity Relationship Sar Studies

Impact of Specific Functional Groups on Antimicrobial Potency

Within the essential structural framework of chloromonilicin, specific functional groups play a dominant role in dictating its antimicrobial strength. The presence of a chlorine atom and the integrity of the lactone ring system have been identified as critical determinants of its bioactivity.

Role of the Chlorine Atom

The chlorine atom, a halogen substituent, is a key contributor to the antimicrobial prowess of chloromonilicin. nih.gov Its removal results in a dramatic decrease in biological activity. This has been demonstrated through the study of related compounds where the chlorine is absent or replaced by another halogen. The high electronegativity and specific size of the chlorine atom are thought to influence the electronic distribution within the molecule, potentially enhancing its ability to bind to its target site or facilitating a chemical reaction that is critical for its antimicrobial action. The "magic chloro" effect, a phenomenon observed in drug discovery where the addition of a chlorine atom can significantly enhance potency, appears to be at play in chloromonilicin. nih.gov

Synthetic Analogues and Their Biological Evaluation for SAR

To further probe the structure-activity relationships of chloromonilicin, researchers have prepared and evaluated synthetic and semi-synthetic analogues. These studies have provided deeper insights into the specific structural requirements for antimicrobial activity.

Strategies for Chemical Modification and Derivatization

The primary strategies for the chemical modification of chloromonilicin have focused on alterations at the halogen position and modifications of the core ring structure. Derivatization, the process of chemically modifying a compound to create a new one with different properties, has been a key approach. frontiersin.orgnih.gov

One of the main derivatization strategies has been the substitution of the chlorine atom with other halogens. For instance, a bromine congener, bromomonilicin, has been prepared for comparative biological evaluation. nih.gov This was achieved by cultivating the producing fungus, Monilinia fructicola, in a medium containing potassium bromide. nih.gov Another key modification involves the chemical opening of the lactone ring, for example, through alkaline methanolysis, which results in the formation of biologically inactive catabolites like chloromonilinic acids. Current time information in Bangalore, IN.

Comparison of Activity Profiles of Natural and Synthetic Analogues

The biological evaluation of these analogues has provided clear evidence for the structure-activity relationships of chloromonilicin. The antimicrobial activity is highly sensitive to changes in the halogen substituent and the integrity of the lactone ring.

Chloromonilicin itself exhibits potent antimicrobial activity, with minimum inhibitory concentrations (MICs) in the range of 0.5 to 5 µ g/disc against various bacteria. mdpi.com

| Compound | Modification | Antimicrobial Activity | Reference |

| Chloromonilicin | Natural Product | MIC: 0.5-1 µ g/disc against certain bacteria | nih.gov |

| Bromomonilicin | Chlorine replaced by Bromine | Approximately 4-fold less active than Chloromonilicin | nih.gov |

| Dehydrochlorinated Chloromonilicin | Elimination of HCl | Biologically inactive | Current time information in Bangalore, IN. |

| Chloromonilinic Acids | Reductive cleavage of the lactone ring | Complete or almost complete lack of biological activity | Current time information in Bangalore, IN. |

As the data in the table illustrates, the replacement of the chlorine atom with bromine in bromomonilicin leads to a significant reduction in antimicrobial potency, highlighting the specific importance of the chloro substituent. nih.gov Furthermore, the complete removal of the chlorine atom through dehydrochlorination or the opening of the lactone ring to form chloromonilinic acids results in a near-total loss of bioactivity. Current time information in Bangalore, IN. These findings underscore the critical and synergistic roles of the chlorine atom and the lactone ring in defining the potent antimicrobial profile of chloromonilicin.

Ecological Significance and Interactions

Role in Microbial Competition within Specific Niches

Secondary metabolites are crucial for fungi to survive and compete in stressful environmental conditions. researchgate.net Chloromonilicin, with its notable antimicrobial properties, serves as a key agent of chemical warfare, allowing the producing fungus to gain a competitive advantage in resource-rich environments. semanticscholar.orgdtu.dk

Chloromonilicin demonstrates significant antagonistic activity against a range of bacteria, yeasts, and other plant pathogenic fungi. uniba.itsemanticscholar.org This broad-spectrum antimicrobial action is crucial in the competitive environment of a decaying fruit, such as a "black apple"—an apple in the late stages of microbial decomposition. asm.orgasm.org

In the complex microbiome of black apples, the fungus Monilinia fructigena is often the initial invader, followed by other species like Penicillium expansum. asm.orgresearchgate.net Metabolomic studies of these environments have detected chloromonilicin, indicating its production in situ. asm.orgbiorxiv.org The presence of this and other antifungal compounds is considered important for the initial invasion and subsequent control of other microbial competitors on the apple. asm.orgasm.orgbiorxiv.org For instance, the production of chloromonilicin and its precursors by Monilinia species significantly increases when co-cultured with P. expansum, suggesting it is actively deployed during direct competition. uniba.it

Research has quantified the antimicrobial potency of chloromonilicin against various microorganisms. It has been shown to be active against several bacterial species at concentrations as low as 0.5 to 1.0 µg per disc and can inhibit the conidial germination of various plant pathogenic fungi at concentrations of 1 to 10 µg/ml. researchgate.net It should be noted that chloromonilicin can also inhibit the conidia germination of its own producer, Alternaria sonchi, from which it has also been isolated. researchgate.net

Table 1: Documented Antimicrobial Activity of Chloromonilicin

| Target Organism | Organism Type | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|

| Bacillus subtilis | Bacteria | Growth Inhibition | < 0.5 µg/disc | researchgate.net |

| Escherichia coli | Bacteria | Growth Inhibition | < 0.5 µg/disc | researchgate.net |

| Candida tropicalis | Yeast | Growth Inhibition | 1.0 µg/disc | researchgate.net |

| Various Plant Pathogens | Fungi | Inhibition of Conidial Germination | 1-10 µg/ml | researchgate.net |

Contribution to Fungal Pathogenesis or Virulence (Plant-Fungus Interactions)

Necrotrophic fungal pathogens like Monilinia fructicola kill host cells and colonize the dead tissue, often using a combination of cell wall-degrading enzymes and toxic metabolites. apsnet.org While the role of enzymes in brown rot disease is well-established, the contribution of low molecular weight toxins is an area of ongoing research. apsnet.org Polyketides, the class of compounds to which chloromonilicin belongs, are generally considered important determinants of pathogenicity in many fungi, mediating processes like self-defense and host attack. researchgate.net

Host-specific toxins (HSTs) are secondary metabolites that are toxic only to the host plant of the producing pathogen and are often primary determinants of pathogenicity. researchgate.net Research into the M. fructicola effector repertoire has focused on identifying cell death-inducing proteins that could act as host-specific toxins.

Currently, there is no evidence to classify chloromonilicin as a host-specific toxin. uniba.itresearchgate.net Its broad antimicrobial spectrum and lack of direct phytotoxicity distinguish it from classic HSTs. uniba.itresearchgate.net The pathogenic strategy of Monilinia species appears to involve multiple mechanisms, including a variety of secreted proteins and enzymes, rather than relying on a single toxin. frontiersin.orgmdpi.com Genomic studies have identified secondary metabolism clusters in Monilinia species, including one with homology to a cluster that synthesizes pyriculol, which could be responsible for chloromonilicin production. nih.gov However, the link between this cluster and host-specific virulence remains indirect.

Influence on Fungal Community Dynamics

The production of antagonistic compounds like chloromonilicin can significantly shape the composition and succession of microbial communities in a given habitat. nih.gov In the context of decaying fruit, the ability of an early colonizer like M. fructigena to inhibit the growth of subsequent arrivals is a key factor in determining the ecological succession. asm.orgbiorxiv.org

Compound Reference Table

Advanced Research Methodologies for Chloromonilicin Studies

Isotope-Labeling Studies for Biosynthetic Pathway Elucidation

Isotope-labeling is a powerful technique to trace the metabolic fate of precursor molecules into a final product. By introducing atoms with a heavier isotope (e.g., Deuterium (B1214612), ¹³C, ¹⁵N) into a precursor, researchers can track the incorporation of these labels into the target molecule, thereby mapping the biosynthetic route.

In the investigation of chloromonilicin's biosynthesis, feeding experiments using deuterium-labeled precursors have been instrumental. uniba.it Research has shown that a benzophenone-type intermediate, moniliphenone (B34901), is a likely precursor. researchgate.net To confirm this, synthetic moniliphenone labeled with deuterium (a heavy isotope of hydrogen) was introduced to cultures of Monilinia fructicola. researchgate.net

The subsequent isolation of chloromonilicin and its direct precursor, 4-chloropinselin (B593481), from these cultures was followed by analysis using proton nuclear magnetic resonance (¹H-NMR) spectroscopy and mass spectrometry (MS). uniba.itresearchgate.net Mass spectrometry detects the increase in molecular weight of chloromonilicin due to the incorporated deuterium atoms. researchgate.net ¹H-NMR spectroscopy can pinpoint the location of the deuterium labels, as the signals corresponding to the deuterated positions diminish or disappear from the spectrum. uniba.itresearchgate.net These analyses confirmed the successful incorporation of the deuterium-labeled moniliphenone into both 4-chloropinselin and chloromonilicin, solidifying its role as a key intermediate in the biosynthetic pathway. uniba.itresearchgate.net

Table 1: Isotope-Labeling Experiment for Chloromonilicin Biosynthesis

| Labeled Precursor Fed | Organism | Analytical Techniques | Key Finding | Reference |

|---|---|---|---|---|

| Deuterium-labeled moniliphenone | Monilinia fructicola | ¹H-NMR, Mass Spectrometry | Confirmed incorporation into chloromonilicin and its xanthone (B1684191) precursor, 4-chloropinselin. | uniba.it, researchgate.net |

Genomic and Transcriptomic Approaches

The advent of high-throughput sequencing has revolutionized the study of secondary metabolite biosynthesis. By analyzing the genome and transcriptome of the producing organism, the genes and gene clusters responsible for synthesizing compounds like chloromonilicin can be identified and their functions characterized.

Genomic analysis of Monilinia fructicola has identified a family of genes encoding polyketide synthases (PKS), the enzymes responsible for constructing the carbon skeleton of polyketides like chloromonilicin. apsnet.orgnih.gov Sequence analyses have revealed a ten-member PKS gene family within the M. fructicola genome. apsnet.orgacs.org A specific Type I PKS gene cluster, designated BGC-10, has been putatively identified as the cluster responsible for chloromonilicin biosynthesis. uniba.it This cluster spans approximately 55 kilobases (Kb) and contains twenty-four distinct genes. uniba.it Among these are the core polyketide synthase (pks1) gene, a flavin-dependent halogenase (likely responsible for the chlorination of the molecule), and various other enzymes such as methyltransferases and oxidoreductases that modify the polyketide backbone to yield the final complex structure of chloromonilicin. uniba.it

Table 2: Putative Chloromonilicin Biosynthetic Gene Cluster (BGC-10)

| Gene Cluster | Size (approx.) | Key Genes Identified | Putative Function | Reference |

|---|---|---|---|---|

| BGC-10 | ~55 Kb | Polyketide synthase (pks1) | Assembly of polyketide backbone | uniba.it |

| Flavin-dependent halogenase | Chlorination of the precursor | uniba.it | ||

| Methyltransferases (x3) | Methylation of the molecule | uniba.it | ||

| Oxidoreduction-related genes (x6) | Catalyze oxidation/reduction steps | uniba.it | ||

| Transcription factors (x2) | Regulation of gene expression | uniba.it | ||

| Transporter protein genes (x3) | Export of the final product | uniba.it |

To confirm the function of the putative biosynthetic gene cluster, researchers employ techniques such as gene silencing or targeted gene deletion. In the study of chloromonilicin, CRISPR/Cas9-mediated targeted gene disruption has been utilized. uniba.ituniba.it Scientists targeted the core pks1 gene within the BGC-10 cluster for disruption. uniba.it By creating mutants in which the pks1 gene is non-functional, they can observe the effect on the production of chloromonilicin. Metabolomic analysis of these mutants using techniques like UHPLC-MS/MS is then performed. A significant decrease or complete abolition of chloromonilicin production in the pks1-disrupted mutants, compared to the wild-type strain, provides strong evidence that this gene and its associated cluster are indeed responsible for the biosynthesis of the compound. uniba.it

Polyketide Synthase Gene Family Analysis

Spectroscopic and Diffraction Techniques for Structure Elucidation in Research Contexts

Determining the precise three-dimensional structure of a novel natural product is a critical step in its characterization. Modern spectroscopic techniques are the primary tools used for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the structure of organic molecules like chloromonilicin. apsnet.orghyphadiscovery.com One-dimensional (1D) NMR experiments, such as ¹H-NMR and ¹³C-NMR, provide information about the chemical environment of all hydrogen and carbon atoms in the molecule, respectively. nih.gov For chloromonilicin, ¹H-NMR analysis was a key component in its initial identification. apsnet.orgnih.gov

To assemble the complete molecular structure, 2D NMR experiments are essential. These experiments reveal correlations between different nuclei, allowing researchers to piece together the molecular skeleton. Key 2D NMR techniques include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, providing information about the molecule's stereochemistry and conformation.

Through the combined interpretation of these 1D and 2D NMR datasets, alongside data from high-resolution mass spectrometry (HRESIMS), the complex and novel lactone ring structure of chloromonilicin was definitively established. apsnet.org

Table 3: Representative NMR Data for Structural Elucidation of Chloromonilicin

| NMR Experiment | Type of Information Provided | Application to Chloromonilicin Structure |

|---|---|---|

| ¹H-NMR | Provides chemical shift, integration (number of protons), and multiplicity (splitting pattern) for each unique proton. | Identifies the number and type of hydrogen atoms (e.g., aromatic, aliphatic, methyl). |

| ¹³C-NMR | Provides the chemical shift for each unique carbon atom. | Identifies the number and type of carbon atoms (e.g., carbonyl, aromatic, sp³ hybridized). |

| COSY | Shows ¹H-¹H spin-spin coupling, revealing adjacent protons. | Helps to build fragments of the molecule by connecting neighboring protons. |

| HSQC | Correlates each proton to its directly attached carbon atom. | Assigns specific protons to their corresponding carbons in the skeleton. |

| HMBC | Shows long-range (2-3 bond) correlations between protons and carbons. | Connects molecular fragments, establishes the position of quaternary carbons and heteroatoms. |

High-Resolution Mass Spectrometry (HRMS/ESI-MS)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI), is a cornerstone technique for the structural elucidation and identification of natural products like Chloromonilicin. sciprofiles.combioanalysis-zone.com Unlike unit mass resolution spectrometry, HRMS provides highly accurate mass measurements, typically to several decimal places, which allows for the determination of a compound's elemental formula. bioanalysis-zone.com This precision is critical for distinguishing between molecules that have the same nominal mass but different chemical formulas.

In the study of Chloromonilicin isolated from the fungus Alternaria sonchi, HRMS/ESI-MS was instrumental in its initial identification. sciprofiles.comresearchgate.net The technique provides a high-resolution mass-to-charge ratio (m/z) value for the molecule, which can be used to confidently propose a molecular formula. For instance, by comparing the exact mass measurement with calculated masses for potential formulas, researchers can eliminate numerous possibilities and hone in on the correct elemental composition. This method serves as a foundational step before more complex structural analyses, such as NMR or X-ray crystallography, are undertaken.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. nih.govwikipedia.org The technique involves exposing a crystal to an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This pattern provides information about the electron density within the crystal, from which the precise spatial arrangement of atoms, bond lengths, and bond angles can be determined, thereby establishing the absolute configuration of a chiral molecule. wikipedia.org

The absolute configuration of Chloromonilicin was unequivocally confirmed through single-crystal X-ray analysis. researchgate.netscispace.com Researchers were able to obtain suitable yellow prism crystals of the compound, which were then subjected to X-ray diffraction. researchgate.net The analysis revealed that Chloromonilicin crystallizes in the hexagonal P6₅ space group. researchgate.net A notable finding from the crystallographic data was the presence of two independent, yet structurally very similar, molecules in the asymmetric unit. researchgate.net This powerful technique provided the conclusive evidence for the compound's complete stereochemistry. scispace.com

| Parameter | Finding | Reference |

|---|---|---|

| Method | Single-Crystal X-ray Analysis | researchgate.netscispace.com |

| Crystal System | Hexagonal | researchgate.net |

| Space Group | P6₅ | researchgate.net |

| Asymmetric Unit | Two independent molecules | researchgate.net |

| Purpose | Confirmation of molecular structure and absolute configuration | researchgate.netscispace.com |

Electronic Circular Dichroism (ECD) Calculations for Stereochemistry

Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgfaccts.de This phenomenon, known as optical activity, is exhibited in the absorption bands of chiral compounds and provides information about their stereochemical features. wikipedia.org By comparing experimentally measured ECD spectra with spectra predicted computationally using methods like Time-Dependent Density Functional Theory (TD-DFT), it is possible to assign or confirm the absolute configuration of a molecule. faccts.de

In the case of Chloromonilicin, ECD calculations served as an important secondary method to corroborate the findings from X-ray crystallography. scispace.com The absolute configuration determined by the X-ray analysis was independently confirmed through the application of ECD calculations. scispace.com This dual-method approach, where the unambiguous results of X-ray crystallography are supported by theoretical ECD calculations, provides an exceptionally high level of confidence in the assigned stereochemistry of the natural product. scispace.comdp.tech

Advanced Metabolomics Approaches

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. mdpi.comnih.gov Advanced metabolomics approaches have become vital in natural product discovery, allowing researchers to understand how environmental or genetic factors influence the production of secondary metabolites like Chloromonilicin. mdpi.com These strategies are broadly categorized as untargeted, which seeks to identify as many metabolites as possible, and targeted, which focuses on quantifying a specific set of known compounds. mdpi.com

Targeted and Untargeted Metabolite Profiling in Complex Systems (e.g., One Strain Many Compounds (OSMAC) approach)

The "One Strain Many Compounds" (OSMAC) approach is a powerful strategy in microbial metabolomics that involves systematically altering cultivation parameters to induce the production of a wide array of secondary metabolites from a single microbial strain. scielo.brnih.gov The observation that minor changes in growth media or conditions can drastically alter a microbe's metabolic profile underpins this method, making it a valuable tool for discovering novel compounds and understanding biosynthetic pathways. scielo.br

In studies of fungi, including those that produce Chloromonilicin and its precursors, the OSMAC approach has been used to generate diverse metabolite profiles. asm.org For example, researchers cultivated 15 different fungal isolates on nine different substrates to maximize chemical diversity. asm.org This untargeted approach, followed by analysis with advanced instrumentation, led to the identification of thousands of unique chemical features. asm.org While Chloromonilicin itself was not always observed in these OSMAC studies, its biosynthetic precursors, pinselin (B1237463) and moniliphenone, were found to be significantly more abundant in certain conditions, suggesting their production is influenced by environmental factors. asm.org This highlights the utility of untargeted profiling in mapping the metabolic potential and biosynthetic context of a target compound. researchgate.netasm.org

| Parameter | Description | Reference |

|---|---|---|

| Strategy | One Strain Many Compounds (OSMAC) | asm.org |

| Organisms | 15 recently isolated fungal strains | asm.org |

| Conditions | Cultivation on 9 different media substrates | asm.org |

| Outcome | Identification of 3,319 unique chemical features | asm.org |

| Key Finding Related to Chloromonilicin | Biosynthetic precursors (pinselin, moniliphenone) were 15–25 times more abundant in specific environments (black apples). | asm.org |

LC-MS and HPLC-UV-MS for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and its variant, High-Performance Liquid Chromatography with UV and MS detection (HPLC-UV-MS), are indispensable analytical platforms in metabolomics. researchgate.netamericanpharmaceuticalreview.com LC separates the complex mixture of metabolites, while MS provides mass information for identification (qualitative analysis) and signal intensity for measuring abundance (quantitative analysis). hilarispublisher.commdpi.com The addition of a UV detector provides complementary data, especially for compounds with strong chromophores. americanpharmaceuticalreview.com

In the context of Chloromonilicin research, high-performance liquid chromatography coupled to high-resolution mass spectrometry (HPLC-HRMS/MS) is the analytical method of choice for both targeted and untargeted metabolomics studies. asm.org This technique was employed to analyze the extracts from the OSMAC cultures and complex environmental samples. researchgate.netasm.org

Qualitative Analysis: HPLC-HRMS/MS data, combined with spectral library matching tools, allows for the annotation of known compounds within the complex extracts. asm.org For Chloromonilicin and its precursors, this involves matching the retention time, precursor ion mass, and fragmentation pattern (MS/MS) against known standards or databases. sciprofiles.comasm.org

Quantitative Analysis: The intensity of the mass signal corresponding to a specific metabolite is used to determine its relative or absolute abundance. mdpi.com For example, this quantitative data revealed that while Chloromonilicin was detected in apple extracts, its precursors, pinselin and moniliphenone, were significantly more abundant, providing insights into the metabolic flux within the producing organism in its natural environment. asm.org

Future Directions in Chloromonilicin Research

Unraveling Undiscovered Biosynthetic Steps and Enzymes

The genetic blueprint for chloromonilicin is encoded within a large biosynthetic gene cluster (BGC) in Monilinia fructicola. uniba.it Recent studies have successfully identified and characterized this cluster, designated BGC-10, which spans approximately 55 kilobases. uniba.it This cluster contains a core polyketide synthase (PKS) gene, pks1, which is responsible for assembling the compound's carbon skeleton. uniba.itapsnet.org However, the cluster also contains a rich assortment of genes for modifying enzymes whose precise functions and interplay remain a fertile ground for discovery. uniba.it

Future research will focus on the systematic characterization of these auxiliary enzymes. Understanding the specific roles of the flavin-dependent halogenase in chlorination, the various N-acetyltransferases and methyltransferases in tailoring the molecule, and the multiple oxidoreductases in determining its final redox state is critical. uniba.it Functional analysis, likely through targeted gene knockout experiments using tools like CRISPR/Cas9 and heterologous expression of individual enzymes, will be essential to map each step of the biosynthetic pathway. This will clarify how the initial polyketide chain is folded, cyclized, and decorated to form the unique oxepine and benzopyran ring system of chloromonilicin. uniba.itontosight.ai

| Enzyme Type | Putative Function in Chloromonilicin Biosynthesis | Research Focus |

| Polyketide Synthase (pks1) | Forms the initial polyketide backbone from acetate (B1210297) and malonyl-CoA units. uniba.itapsnet.org | Determine substrate specificity and the mechanism of chain elongation and initial cyclization. |

| Flavin-dependent Halogenase | Responsible for the regioselective addition of a chlorine atom. uniba.it | Elucidate the timing of the chlorination step and the enzyme's substrate tolerance. |

| N-acetyltransferases | May be involved in adding acetyl groups to the molecule or a precursor. uniba.it | Identify the substrate and the position of acetylation. |

| Methyltransferases | Catalyze the addition of methyl groups, contributing to the final structure. uniba.it | Map the specific methylation patterns and the enzymes responsible for each. |

| Oxidoreduction-related genes | Modify the oxidation state at various positions on the polyketide backbone. uniba.it | Characterize the function of each reductase and oxidase in ring formation and hydroxylation. |

| Scytalone Dehydratase | Potentially involved in a dehydration step during the cyclization process. uniba.it | Confirm its role in the specific pathway, as this enzyme is often found in melanin (B1238610) biosynthesis. |

Identification of Novel Molecular Targets within Pathogenic Microorganisms

While chloromonilicin is known to possess a broad spectrum of antimicrobial activity against bacteria, yeasts, and other fungi, its precise molecular target(s) and mechanism of action are not yet understood. uniba.itmdpi.commdpi.com This knowledge gap represents a significant opportunity for future research. Identifying the specific cellular components that chloromonilicin interacts with is crucial for understanding its bioactivity and potential for development as an antimicrobial agent. nih.gov

Future studies will likely employ a combination of genetic and biochemical approaches. This could involve screening for resistant mutants in susceptible microbial populations to identify potential target genes. Another approach is affinity chromatography, using tagged chloromonilicin molecules to isolate and identify binding partners from microbial cell lysates. Given its potent and rapid effects, researchers may investigate its impact on fundamental cellular processes. helmholtz-hzi.de Potential targets for investigation include:

Cell Membrane Integrity: Many natural product antibiotics function by disrupting the cell membrane. helmholtz-hzi.de Studies could assess if chloromonilicin causes membrane depolarization, pore formation, or lipid bilayer destabilization.

Key Metabolic Enzymes: Inhibition of essential enzymes involved in processes like cell wall synthesis, fatty acid biosynthesis, or protein synthesis are common antibiotic mechanisms. nih.govhelmholtz-hzi.de

Virulence Factor Expression: Research could explore whether chloromonilicin interferes with microbial communication systems (quorum sensing) or the function of virulence factors like the type III secretion system used by many Gram-negative pathogens. frontiersin.orgnih.gov

Uncovering this mechanism will be a critical step in evaluating its therapeutic potential and overcoming potential resistance. helmholtz-hzi.de

Bioengineering of Fungal Strains for Enhanced or Modified Chloromonilicin Production

The native production of chloromonilicin by Monilinia fructicola may not be sufficient for large-scale research or potential applications. nih.gov A significant future direction lies in the bioengineering of fungal strains to enhance production yields. Modern biotechnology offers a powerful toolkit for strain improvement. nih.gov

A key finding that informs this effort is that the production of chloromonilicin and its precursors is significantly increased when M. fructicola is grown in the presence of a competing fungus, Penicillium expansum. uniba.itasm.org This suggests that the biosynthetic gene cluster is tightly regulated and responsive to external stimuli, such as interspecies competition. uniba.it

Future bioengineering strategies will likely include:

Regulatory Engineering: Identifying the transcription factors within the BGC-10 and the signaling pathways that respond to microbial competition. uniba.it These regulatory elements could be engineered, for instance, by placing them under the control of strong, constitutive promoters to ensure the gene cluster is always active, thereby increasing yield. frontiersin.org

Metabolic Engineering: Using tools like CRISPR/Cas9 to overexpress the core pks1 gene or other rate-limiting enzymes in the pathway. uniba.itfrontiersin.org Additionally, pathways that compete for the same precursors (e.g., acetyl-CoA) could be downregulated to channel more resources towards chloromonilicin synthesis.

Process Optimization: Developing low-cost fermentation technologies and optimizing culture conditions (media composition, temperature, pH) to maximize production from either the native or engineered strains. mdpi.com

| Strategy | Approach | Anticipated Outcome |

| Regulatory Engineering | Overexpression of BGC-10 specific transcription factors; Promoter engineering. frontiersin.org | Constitutive, high-level expression of the entire biosynthetic pathway, independent of external cues. |

| Metabolic Engineering | CRISPR/Cas9-mediated overexpression of rate-limiting enzymes (e.g., pks1). uniba.it | Increased metabolic flux through the chloromonilicin pathway. |

| Co-culture Mimicry | Identification and addition of signaling molecules from competing microbes. uniba.it | Induction of chloromonilicin production without the need for a live competing organism. |

| Fermentation Technology | Optimization of media and physical parameters for bioreactor growth. mdpi.com | Higher yields in a controlled, scalable, and cost-effective process. |

Exploration of its Biosynthetic Potential for Divergent Analogues

The complex enzymatic machinery encoded by the chloromonilicin BGC is a powerful synthetic tool. uniba.it Beyond producing the native compound, this pathway holds the potential to generate a variety of new, structurally related molecules, or "un-natural" analogues. mdpi.com This field, often called combinatorial biosynthesis, is a promising avenue for creating novel compounds with potentially improved or entirely new biological activities.

Future research can harness this potential through several strategies:

Heterologous Expression: The entire BGC-10 can be cloned and expressed in a more genetically tractable and industrially relevant fungal host, such as Aspergillus oryzae. mdpi.com This provides a clean chassis for engineering the pathway.

Gene Inactivation/Modification: Once the pathway is established in a suitable host, individual genes for the modifying enzymes can be systematically inactivated. For example, knocking out the halogenase gene would likely produce a dechlorinated version of chloromonilicin. uniba.it Modifying the substrate specificity of the methyltransferases could lead to analogues with different methylation patterns. nih.gov

Precursor-Directed Biosynthesis: Feeding the engineered fungal strains with synthetic, non-native precursor molecules could lead to their incorporation into the final structure, creating further diversity.

This exploration could generate a library of chloromonilicin analogues, which would be invaluable for structure-activity relationship (SAR) studies to determine which parts of the molecule are essential for its antimicrobial effects. rsc.org

Deeper Investigation into its Ecological Roles in Natural Ecosystems

Understanding why a microbe produces a secondary metabolite is fundamental to appreciating its biology. lumenlearning.com For chloromonilicin, emerging evidence points towards a primary role in chemical warfare, mediating interactions between M. fructicola and other microbes in its environment. uniba.itasm.org

The observation that chloromonilicin production is strongly induced by the presence of competing fungi is the most compelling evidence for its ecological function. uniba.it It suggests that M. fructicola uses the compound as an antibiotic to inhibit rivals and secure access to nutritional resources, such as on decaying fruit. asm.orgasm.org Interestingly, studies using mutants unable to produce chloromonilicin found no impairment in the fungus's ability to cause disease on fruit, suggesting it may not be a primary virulence factor for plant infection itself. uniba.it

However, the ecological picture is far from complete. Future research should delve deeper into these interactions:

Microbiome Interactions: Investigating how chloromonilicin affects the broader microbial community (the microbiome) on plant surfaces and in the soil. Does it inhibit a wide range of competitors or is it highly specific?

Signaling and Communication: Exploring whether, at sub-inhibitory concentrations, chloromonilicin acts as a signaling molecule, influencing gene expression or behavior in other microbes or even the host plant.

Environmental Stability: Determining the stability and persistence of chloromonilicin in different natural environments (e.g., soil, plant tissue) to understand the spatial and temporal scales of its influence. agroeco.org

A comprehensive understanding of its ecological role will provide context for its evolution and may reveal new applications inspired by its natural function. mdpi.comresearchgate.netmycorrhizas.info

Q & A

Q. What are the standard protocols for isolating and identifying Chloromonilicin from fungal sources?

Chloromonilicin is typically isolated via solvent extraction (e.g., ethyl acetate) followed by chromatographic purification (e.g., silica gel column chromatography, HPLC). Identification involves spectroscopic techniques:

- 1D/2D NMR to resolve structural features like the polycyclic ethanone backbone.

- High-resolution ESI-MS for molecular formula confirmation.

- X-ray crystallography to determine absolute configuration, as demonstrated in Alternaria sonchi isolates .

For reproducibility, experimental sections must detail solvent systems, column parameters, and spectroscopic conditions per journal guidelines .

Q. How is the antimicrobial activity of Chloromonilicin evaluated in experimental settings?

Standard assays include:

- Disc diffusion : Testing at 0.5–1 µg/disc against Gram-positive bacteria (e.g., Bacillus subtilis) and fungi (e.g., Candida albicans) .

- Conidial germination inhibition : Dose-dependent assays (1–10 µg/mL) against plant pathogens like Fusarium spp. .

- Phytotoxicity screening : Leaf-puncture bioassays to rule out non-target effects, critical for agrochemical applications .

Advanced Research Questions

Q. What methodologies resolve contradictions in reported bioactivity data for Chloromonilicin?

Discrepancies in bioactivity (e.g., potency variations across studies) require:

- Strain-specific validation : Compare metabolite production across fungal strains (e.g., Alternaria sonchi vs. Monilinia fructicola) .

- Cultivation condition optimization : Use the OSMAC (One Strain Many Compounds) approach to assess how media (e.g., ethanol-supplemented) enhances Chloromonilicin yield .

- Synergistic effect analysis : Co-culture experiments to identify interactions with other metabolites (e.g., alternethanoxins) that modulate activity .

Q. How can isotopic labeling and genetic tools elucidate Chloromonilicin’s biosynthesis pathway?

- Isotopic tracing : Feed -labeled acetate to fungal cultures to track incorporation into the benzophenone backbone, as seen in moniliphenone (a biosynthetic precursor) .

- Gene cluster analysis : Use genome mining to identify polyketide synthase (PKS) genes in Monilinia fructicola or Alternaria spp. linked to Chloromonilicin production .

- Knockout mutants : Disrupt candidate PKS genes to confirm their role in biosynthesis .

Q. What advanced structural analysis techniques validate Chloromonilicin’s stereochemistry?

- Electronic Circular Dichroism (ECD) : Compare experimental CD spectra with quantum-mechanical calculations to assign absolute configuration .

- Single-crystal X-ray diffraction : Resolve chiral centers in the polycyclic system, as performed for Alternaria sonchi-derived Chloromonilicin .

- DFT-NMR chemical shift calculations : Cross-validate NMR data with density functional theory predictions to confirm regiochemistry .

Methodological Challenges and Solutions

Q. How can researchers optimize Chloromonilicin yield in fungal cultures?

- OSMAC variation : Test carbon/nitrogen ratios, pH, and stress inducers (e.g., 5% ethanol in black apple media increased moniliphenone abundance 15–25×, a precursor to Chloromonilicin) .

- Co-cultivation : Co-culture with competing microbes to induce defensive metabolite production .

- Time-course analysis : Monitor metabolite accumulation across growth phases to identify harvest windows .

Q. What strategies address discrepancies in antifungal activity between in vitro and in planta assays?

- Biofilm vs. planktonic assays : Test activity against fungal biofilms, which mimic natural infection conditions better than liquid cultures .

- Phytochemical interference : Use sterile plant tissues (e.g., apple discs) to isolate Chloromonilicin’s effects from host-derived compounds .

- Field trials : Validate lab results in controlled agricultural settings, noting environmental degradation pathways (e.g., catabolism to chloromonilinic acids) .

Data Interpretation and Reproducibility

Q. How should researchers document Chloromonilicin studies to ensure reproducibility?